molecular formula C20H30N2O B12612680 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 917610-52-7

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B12612680
CAS No.: 917610-52-7
M. Wt: 314.5 g/mol
InChI Key: MWJGTJIQMGAFJX-UHFFFAOYSA-N
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Description

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is a chemical research compound based on the 1,4-benzodiazepine core structure, which is fused with a benzene ring and a seven-membered diazepine ring containing two nitrogen atoms . The core 1,4-benzodiazepin-2-one scaffold is known for its wide range of pharmacological activities in research settings, primarily acting as a positive allosteric modulator of the GABAA receptor in the central nervous system . This interaction typically enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects in preclinical studies . The specific substitution with an undecyl chain at the 5-position is an unusual structural feature that may be investigated for its influence on the compound's lipophilicity, receptor binding affinity, and selectivity for specific GABAA receptor subtypes, potentially leading to a unique biological activity profile . Recent research on novel 1,4-benzodiazepin-2-one derivatives has explored their potential beyond traditional neurological targets, including significant analgesic (pain-relieving) activity and anorexigenic (appetite-suppressing) effects in animal models . Furthermore, the molecular skeleton of benzodiazepines makes them suitable ligands for coordination chemistry, allowing for the creation of metallacycles that are being studied for potential pharmacological applications . This product is intended for research purposes only, such as in vitro binding assays, mechanistic studies in neuroscience, and as a building block in medicinal chemistry and drug discovery programs. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917610-52-7

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

5-undecyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C20H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18-17-13-11-12-15-19(17)22-20(23)16-21-18/h11-13,15H,2-10,14,16H2,1H3,(H,22,23)

InChI Key

MWJGTJIQMGAFJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCC(=O)NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of an appropriate benzodiazepine precursor with an undecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazepine core or the undecyl side chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzodiazepine ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzodiazepine derivatives.

Scientific Research Applications

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, such as anxiolytic, anticonvulsant, and sedative effects.

    Medicine: Research is ongoing to explore its therapeutic potential in treating conditions like anxiety, epilepsy, and insomnia.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. By binding to specific sites on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines.

Comparison with Similar Compounds

Research Findings and Implications

  • Lipophilicity and Drug Design : The undecyl chain in this compound may enhance blood-brain barrier penetration but could also increase off-target binding risks. This contrasts with polar groups (e.g., ethoxy in ) that improve solubility .
  • Target Selectivity : Fluorophenyl-indolylmethyl derivatives () highlight how substituent bulkiness and electronic properties can shift activity from CNS to peripheral targets .

Biological Activity

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities and therapeutic potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Molecular Characteristics:

  • CAS Number: 917610-52-7
  • Molecular Formula: C20H30N2O
  • Molecular Weight: 314.5 g/mol
  • IUPAC Name: 5-undecyl-1,3-dihydro-1,4-benzodiazepin-2-one
PropertyValue
Molecular FormulaC20H30N2O
Molecular Weight314.5 g/mol
IUPAC Name5-undecyl-1,3-dihydro-1,4-benzodiazepin-2-one
InChI KeyMWJGTJIQMGAFJX-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to specific sites on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to:

  • Increased chloride ion influx
  • Hyperpolarization of neurons
  • Resulting in sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic effects in various conditions:

Anxiolytic Effects:
Studies have shown that compounds in the benzodiazepine class can reduce anxiety levels by modulating GABAergic activity. This compound may offer similar anxiolytic properties based on its structural characteristics.

Anticonvulsant Activity:
The compound's ability to enhance GABAergic transmission suggests potential use in managing seizure disorders. Benzodiazepines are widely recognized for their anticonvulsant properties.

Sedative Effects:
Given its mechanism of action on the GABA-A receptor, this compound may also serve as a sedative agent in clinical settings.

Comparative Studies

To understand the uniqueness of this compound compared to other benzodiazepines such as diazepam and alprazolam, several factors are considered:

CompoundAnxiolytic ActivityAnticonvulsant ActivitySedative Effects
5-Udecyl... ModerateModerateHigh
Diazepam HighHighVery High
Alprazolam Very HighModerateModerate

The undecyl side chain in 5-undecyl compounds may influence pharmacokinetics and pharmacodynamics differently than traditional benzodiazepines. This could lead to variations in solubility and bioavailability.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzodiazepine derivatives. For instance:

  • Antitumor Activity: A related study on deuterated benzodiazepine derivatives showed promising antitumor activity in vivo. Although not directly related to 5-undecyl derivatives, this research underscores the potential for structural modifications to yield novel therapeutic candidates .
  • Pharmacological Evaluations: Evaluations involving various benzodiazepine derivatives have indicated that modifications can lead to improved drug-like properties and efficacy against specific targets such as GABA receptors .

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